2-Ethyl-2-methylheptanoic acid

Solvent extraction Rare earth separation Isomer purity

2-Ethyl-2-methylheptanoic acid (CAS 31080-38-3) is a synthetic, highly branched C10 carboxylic acid belonging to the trialkylacetic (neo-acid) family, characterized by a quaternary α-carbon bearing ethyl and methyl substituents on a heptanoic acid backbone. With molecular formula C10H20O2 and molecular weight 172.27 g·mol⁻¹, it is the single-isomer counterpart to the industrially prevalent neodecanoic acid (CAS 26896-20-8), which is a mixed-isomer product also known as Versatic 10.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 31080-38-3
Cat. No. B1284045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-methylheptanoic acid
CAS31080-38-3
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCCC(C)(CC)C(=O)O
InChIInChI=1S/C10H20O2/c1-4-6-7-8-10(3,5-2)9(11)12/h4-8H2,1-3H3,(H,11,12)
InChIKeyKTCIQOVSDDBEIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-methylheptanoic Acid (CAS 31080-38-3): A Defined C10 Trialkylacetic Acid Isomer for Specialized Procurement


2-Ethyl-2-methylheptanoic acid (CAS 31080-38-3) is a synthetic, highly branched C10 carboxylic acid belonging to the trialkylacetic (neo-acid) family, characterized by a quaternary α-carbon bearing ethyl and methyl substituents on a heptanoic acid backbone . With molecular formula C10H20O2 and molecular weight 172.27 g·mol⁻¹, it is the single-isomer counterpart to the industrially prevalent neodecanoic acid (CAS 26896-20-8), which is a mixed-isomer product also known as Versatic 10 [1]. The compound is synthesized via Koch-Haaf carbonylation of specific branched olefins and serves as a specialty intermediate in metal extraction, polymer modification, and coatings applications where defined steric and lipophilic properties are essential [2].

Identity Single-isomer C10 neo-acid
Selection Reproducible extraction chemistry
Context Defined steric & lipophilic profile
Replaces mixed-isomer neodecanoic acid in workflows requiring batch-to-batch consistency.

Why 2-Ethyl-2-methylheptanoic Acid Cannot Be Freely Substituted by Other C10 Neo-Acids or Lower Homologs


Although neodecanoic acid (Versatic 10) shares the same C10H20O2 molecular formula, it is a multi-component mixture of constitutional isomers whose exact composition varies by manufacturer and production batch [1]. This compositional variability introduces irreproducibility in applications such as metal solvent extraction, where extraction constants and separation factors depend on the specific steric environment of the coordinating carboxylate ligand [2]. Lower homologs—including 2-ethyl-2-methylhexanoic acid (C9, CAS 1185-29-1) and 2-ethylhexanoic acid (C8, CAS 149-57-5)—differ in chain length, lipophilicity, and boiling point, altering both phase-transfer behavior and thermal processing windows . The quaternary α-carbon architecture is conserved across the homologous series, but the incremental methylene group in 2-ethyl-2-methylheptanoic acid measurably shifts physicochemical and performance properties relative to its C8 and C9 analogs, as quantified in Section 3.

Mixed-isomer grades Neodecanoic acid (Versatic 10) compositional variability may shift extraction constants and metal coordination profiles.
Lower C8/C9 homologs Shorter chain length alters lipophilicity, boiling point, and phase-transfer behavior; optical rotation signal also decreases measurably.
Phosphonic acid carriers EHPNA may fail to produce heavy rare earth oxalate particles in ELM systems where this neo-acid succeeds.

Quantitative Differentiation Evidence for 2-Ethyl-2-methylheptanoic Acid (CAS 31080-38-3) vs. Analogs


Defined Single Isomer vs. Isomeric Mixture: Compositional Certainty for Reproducible Extraction Chemistry

2-Ethyl-2-methylheptanoic acid (CAS 31080-38-3) is a single, structurally defined trialkylacetic acid isomer with ethyl and methyl substituents at the α-carbon [1]. In contrast, neodecanoic acid (Versatic 10, CAS 26896-20-8) is a commercial mixture of multiple constitutional isomers including dimethyloctanoic acid, diethylhexanoic acid, and tetramethylhexanoic acid variants, whose proportions vary by manufacturer [2]. This single-isomer identity is critical: in liquid-liquid extraction of heavy rare earth metals (Y/Er and Yb/Lu systems), the extraction equilibrium for each metal ion with VA-10 (the pure 2-ethyl-2-methylheptanoic acid) is established up to high loading ratios with well-defined distribution ratios, enabling predictable separation performance that cannot be guaranteed with mixed-isomer neodecanoic acid [3].

Single isomer vs. mixed-isomer composition
Head-to-head
Single defined isomer (CAS 31080-38-3) vs. multi-component mixture (neodecanoic acid, CAS 26896-20-8) with ≥3 major isomer classes
Supports predictable extraction equilibria and batch-to-batch reproducibility for heavy rare earth separation.
Mixed-isomer composition varies by manufacturer and olefin feedstock.
Solvent extraction Rare earth separation Isomer purity

Optical Rotation: Chiroptical Differentiation Across the Trialkylacetic Acid Homologous Series

Partial resolution of three homologous trialkylacetic acids via extensive crystallization of their brucine salts yielded distinct specific rotation values that increase with chain length. 2-Ethyl-2-methylheptanoic acid (C10) exhibits a specific rotation [α] of +2.34°, which is 1.90-fold higher than 2-ethyl-2-methylhexanoic acid (C9, [α] +1.23°) and 2.23-fold higher than 2-ethyl-2-methylpentanoic acid (C8, [α] +1.05°) . This systematic increase in optical activity with increasing alkyl chain length at the quaternary α-carbon demonstrates that the C10 homolog provides the strongest chiroptical signal among the series, a property directly relevant for enantiomeric excess determination and chiral separation method development.

Specific optical rotation [α]
Head-to-head
+2.34° (C10, target)
1.90× higher than C9 homolog (+1.23°) and 2.23× higher than C8 homolog (+1.05°), providing the strongest chiroptical signal among the series.
Brucine salt fractional crystallization; source data from 1960.
Chiral resolution Enantiomeric separation Trialkylacetic acids

Rare Earth Oxalate Nanoparticle Synthesis: VA-10 Enables Particle Formation Where Phosphonic Acid Extractants Fail

In an emulsion liquid membrane (ELM) system, VA-10 (2-ethyl-2-methylheptanoic acid) used as the cation carrier enabled successful preparation of yttrium and praseodymium oxalate ultrafine particles with sizes of 20–60 nm, alongside submicron-sized spherical aggregates [1]. In contrast, when the same ELM system employed EHPNA (2-ethylhexylphosphonic acid mono-2-ethylhexyl ester) as the extractant, oxalate particles of heavier rare earths such as yttrium were hardly obtained [1]. This represents a qualitative performance difference where the carboxylic acid extractant succeeds and the phosphonic acid extractant fails for heavy rare earth oxalate particle production. Subsequent calcination of the VA-10-derived particles yielded Y₂O₃ particles of approximately 50 nm and Pr₆O₁₁ submicron particles [1].

Rare earth oxalate ELM synthesis
Head-to-head
VA-10: Y/Pr oxalate particles 20–60 nm obtained successfully. EHPNA: particles of heavier rare earths hardly obtained.
VA-10 serves as a uniquely effective cation carrier in this ELM nanoparticle workflow.
W/O/W emulsion, Span 83, oxalic acid precipitant.
Rare earth nanoparticles Emulsion liquid membrane Oxalate precipitation

Physicochemical Property Differentiation: Boiling Point and Density vs. Lower Homologs

The boiling point of 2-ethyl-2-methylheptanoic acid (131–135 °C at 21 Torr) differs significantly from its C9 homolog 2-ethyl-2-methylhexanoic acid (246.9 °C at 760 mmHg, equivalent to ~135 °C at ~20 Torr by approximate pressure correction) and the C8 analog 2-ethylhexanoic acid (228 °C at 760 mmHg, ~120 °C at ~20 Torr) . The predicted density of the target compound is 0.914 ± 0.06 g/cm³ , comparable to neodecanoic acid mixture (0.92 g/cm³) [1] but with the advantage of a defined single-isomer composition. The higher molecular weight (172.27 g/mol) relative to the C9 (158.24 g/mol) and C8 (144.21 g/mol) homologs translates to reduced volatility and increased lipophilicity, affecting solvent selection and phase behavior in extraction processes.

Boiling point & density vs. lower homologs
Cross-study comparable
BP 131–135 °C at 21 Torr; predicted density 0.914 ± 0.06 g/cm³; MW 172.27 g/mol (+14.03 vs. C9).
Higher MW and boiling point relative to C8 and C9 analogs support distinct distillation and solvent selection strategies.
Comparators: 2-ethyl-2-methylhexanoic acid (C9), 2-ethylhexanoic acid (C8).
Boiling point Density Physicochemical properties

Metal Salt Formation: Defined Coordination Chemistry for Vanadium and Rare Earth Carboxylates

The 2-ethyl-2-methylheptanoate ligand forms well-defined metal complexes, exemplified by vanadium(3+) tris(2-ethyl-2-methylheptanoate) [CAS 60451-07-2; molecular weight 564.7 g/mol], which is cataloged in PubChem as a discrete chemical entity [1]. The neodecanoate ligand, derived from mixed-isomer neodecanoic acid, 'features a highly branched alkyl chain (2-ethyl-2-methylheptanoate), which confers steric hindrance and solubility in nonpolar solvents' [2]. However, when the ligand is sourced from mixed-isomer neodecanoic acid, the resulting metal carboxylates are themselves mixtures of isomers with variable steric profiles. Using the single-isomer 2-ethyl-2-methylheptanoic acid yields metal salts of defined stoichiometry and ligand geometry—critical for applications such as tire adhesion promoters (cobalt salts), paint driers (zirconium/neodymium salts), and peroxide initiators where reproducible decomposition kinetics depend on consistent metal coordination environments.

Defined metal salt coordination
Class-level inference
Vanadium(3+) tris(2-ethyl-2-methylheptanoate): single defined complex, MW 564.7 g/mol, PubChem CID 73555910.
Single-isomer acid precursor yields metal carboxylates with defined stoichiometry, unlike mixed-isomer derived salts.
Relevant for paint driers, adhesion promoters, and peroxide initiators where consistent kinetics matter.
Metal carboxylates Coordination chemistry Vanadium extraction

High-Value Application Scenarios for 2-Ethyl-2-methylheptanoic Acid (CAS 31080-38-3) Supported by Quantitative Evidence


Reproducible Liquid-Liquid Extraction of Heavy Rare Earth Elements (Y/Er, Yb/Lu) with Defined Distribution Ratios

In solvent extraction processes for heavy rare earth separation, 2-ethyl-2-methylheptanoic acid (VA-10) provides well-defined extraction equilibrium up to high loading ratios, with distribution ratios that are systematically affected by water-soluble complexing agents such as DTPA [1]. The single-isomer identity of VA-10 ensures batch-to-batch consistency in extraction performance—a requirement that mixed-isomer neodecanoic acid cannot guarantee due to its variable isomer composition [2]. This scenario is directly supported by the quantitative extraction data from the Nishihama et al. (2000) study and is further validated by the INIS/IAEA documentation of Versatic-10 use in actinide removal from medium-active alkaline nuclear waste, where gross alpha activity was reduced to below 10 nCi/g of waste [3].

Synthesis of Rare Earth Oxide Nanoparticles via Emulsion Liquid Membrane (ELM) Processing

For the preparation of Y₂O₃ (~50 nm) and Pr₆O₁₁ (submicron) particles, 2-ethyl-2-methylheptanoic acid serves as the uniquely effective cation carrier in ELM systems where the phosphonic acid extractant EHPNA fails to produce oxalate particles of heavier rare earths [1]. This qualitative performance advantage directly supports procurement of the defined C10 neo-acid for nanoparticle synthesis workflows targeting heavy rare earth oxides.

Chiral Resolution and Enantiomeric Excess Determination of Trialkylacetic Acid Derivatives

The specific rotation of +2.34° for partially resolved 2-ethyl-2-methylheptanoic acid—the highest among the C8–C10 homologous trialkylacetic acids—makes it the preferred substrate for developing polarimetric assays and chiral separation protocols where maximizing the measurable optical rotation signal is advantageous [1]. Researchers developing brucine or other alkaloid-based resolutions of racemic neo-acids will find the C10 homolog provides superior chiroptical detectability.

Defined Metal Carboxylate Synthesis for Catalytic and Coating Applications

Metal salts (Co, Zr, Nd, V) prepared from single-isomer 2-ethyl-2-methylheptanoic acid offer defined coordination geometry and predictable solubility in nonpolar organic solvents [1]. This contrasts with metal carboxylates derived from mixed-isomer neodecanoic acid, which contain a statistical distribution of isomeric ligands around the metal center. Applications requiring consistent catalytic activity—including paint driers, rubber-steel adhesion promoters, and peroxide initiators for PVC production—benefit from the batch-to-batch reproducibility afforded by the single-isomer acid precursor [2].

Application
Selection Property
Validation Focus
Heavy rare earth solvent extraction (Y/Er, Yb/Lu)
Isomer-defined extraction equilibria
Distribution-ratio reproducibility and loading-ratio consistency
Rare earth oxide nanoparticle synthesis via ELM
Effective heavy-REE cation carrier
Particle formation success where phosphonic acid carriers fail
Chiral resolution and polarimetric assay development
Highest specific rotation among C8-C10 neo-acid homologs
Enantiomeric excess detectability and separation-method optimization
Defined metal carboxylate synthesis (Co, Zr, Nd, V)
Single-species ligand geometry
Batch-to-batch coordination consistency for catalysis and adhesion applications

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